molecular formula C13H19ClN2O3 B1602596 (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 930782-84-6

(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B1602596
CAS RN: 930782-84-6
M. Wt: 286.75 g/mol
InChI Key: YVHVEHPWNMUIKO-YDALLXLXSA-N
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Description

“(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride” is a compound with the CAS Number: 930782-84-6. It has a molecular formula of C13H19ClN2O3 and a molecular weight of 286.75 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metabolism and Drug Development

A study investigating the metabolic pathways of Lu AA21004, a novel antidepressant, highlighted the oxidative metabolism involving "(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride". The study found that enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 play roles in metabolizing this compound into various metabolites, including a benzylic alcohol form, which further undergoes oxidation. This research underscores the importance of understanding the metabolic fate of drug candidates for the development of safer and more effective medications (Hvenegaard et al., 2012).

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride. These synthetic building blocks are crucial for preparing various biologically active compounds and serve as chemical scaffolds in the construction of combinatorial libraries, highlighting its versatility in drug synthesis and chemical research (Gao & Renslo, 2007).

Antimicrobial Activity

Research on new pyridine derivatives synthesized from 2-hydroxyethyl piperazine has shown variable and modest antimicrobial activity against strains of bacteria and fungi. This indicates the potential of "this compound" derivatives in contributing to the development of new antimicrobial agents, supporting ongoing efforts to combat resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

In the quest for novel antipsychotic agents, derivatives of "this compound" have been synthesized and evaluated. These studies aim to discover compounds with potential antipsychotic properties by examining their binding affinity to various neurotransmitter receptors and their ability to antagonize specific behavioral responses in preclinical models. This research is pivotal in identifying new therapeutic candidates for treating psychiatric disorders (Norman et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVEHPWNMUIKO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583098
Record name Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930782-84-6
Record name Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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